N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-15(10-6-7-12-13(8-10)21-25-20-12)17-16-19-18-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINQMAVITZEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiadiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, often in the presence of dehydrating agents like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Oxadiazole Cores
- N-5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-2-carboxamide (): Replaces benzothiadiazole with benzothiazole, reducing electron deficiency. Substitutes phenoxymethyl with 4-methoxyphenyl, altering electronic and steric properties. Potential Impact: Lower electron-withdrawing effects may reduce reactivity in biological systems compared to the target compound.
- N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide (): Replaces benzothiadiazole with benzodioxole and oxadiazole with thiadiazole. Trifluoromethyl group enhances metabolic stability and lipophilicity. Potential Impact: Improved pharmacokinetic properties but reduced π-π stacking capability due to benzodioxole’s electron-rich nature.
Analogues with Modified Heterocycles
- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (): Features a thiadiazole ring with an ethoxy group instead of oxadiazole. Exhibits intermolecular hydrogen bonding (N–H⋯N), influencing crystallinity. Potential Impact: Ethoxy substituent may increase solubility but reduce aromatic interactions compared to phenoxymethyl.
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Integrates oxadiazole with a pyrazole-thioether linkage. Thioether and cyano groups enhance electronic diversity. Potential Impact: Broader bioactivity due to multiple functional groups, but increased structural complexity.
Physicochemical and Electronic Properties
A comparative analysis of key properties is summarized below:
*Estimated using substituent contributions.
- Lipophilicity: Phenoxymethyl and trifluoromethyl groups increase LogP, favoring membrane permeability.
Biological Activity
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an oxadiazole moiety and a benzothiadiazole framework, which are known for their diverse biological properties. The molecular formula is , with a molecular weight of approximately 304.33 g/mol.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit strong antibacterial properties. For instance, certain oxadiazole derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The incorporation of the phenoxymethyl group enhances the antimicrobial efficacy of these compounds.
Anticancer Activity
Numerous studies have explored the anticancer potential of benzothiadiazole derivatives. A review highlighted that benzothiadiazole compounds exhibit a broad spectrum of anticancer activities against various human cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines with IC50 values ranging from 0.4 to 0.87 µM .
Table 1: Anticancer Activity of Benzothiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BTA-Derivative 1 | MCF-7 (Breast) | 0.57 |
| BTA-Derivative 2 | HCT-116 (Colon) | 0.80 |
| BTA-Derivative 3 | PC-3 (Prostate) | 0.67 |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of specific enzymes related to tumor growth. For instance, some studies have shown that certain oxadiazole derivatives can inhibit alkaline phosphatase activity, leading to reduced proliferation in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the oxadiazole moiety significantly impact the biological activity of these compounds. Electron-withdrawing groups at specific positions enhance anticancer activity by improving binding affinity to target enzymes .
Case Studies
-
Study on Anticancer Activity :
A study evaluated various benzothiadiazole derivatives against multiple cancer cell lines, revealing that compounds with hydroxyl substituents exhibited superior activity compared to those with alkyl or aryl groups . The findings suggest that the presence of electron-withdrawing groups enhances the therapeutic potential. -
Antimicrobial Evaluation :
Another study synthesized several oxadiazole derivatives and tested their antibacterial properties against clinical strains of bacteria. The results showed that specific structural modifications led to enhanced antibacterial activity compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
